![molecular formula C8H12O B14389687 [2-(2-Methylprop-1-en-1-ylidene)cyclopropyl]methanol CAS No. 89590-62-5](/img/structure/B14389687.png)
[2-(2-Methylprop-1-en-1-ylidene)cyclopropyl]methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[2-(2-Methylprop-1-en-1-ylidene)cyclopropyl]methanol is an organic compound characterized by a cyclopropane ring substituted with a methanol group and a methylprop-1-en-1-ylidene group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [2-(2-Methylprop-1-en-1-ylidene)cyclopropyl]methanol can be achieved through several synthetic routes. One common method involves the cyclopropanation of an appropriate alkene precursor followed by the introduction of the methanol group. The reaction conditions typically involve the use of a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to deprotonate the alkene, followed by the addition of a suitable electrophile to form the cyclopropane ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclopropanation reactions using continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts such as rhodium or copper complexes can enhance the reaction rate and yield. Purification of the final product is typically achieved through distillation or recrystallization.
Analyse Chemischer Reaktionen
Types of Reactions
[2-(2-Methylprop-1-en-1-ylidene)cyclopropyl]methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to form the corresponding cyclopropylmethane derivative using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The methanol group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, or other strong oxidizing agents under acidic or basic conditions.
Reduction: LiAlH4 or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: SOCl2, PBr3, or other halogenating agents under anhydrous conditions.
Major Products Formed
Oxidation: Aldehydes, carboxylic acids.
Reduction: Cyclopropylmethane derivatives.
Substitution: Halogenated cyclopropyl derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, [2-(2-Methylprop-1-en-1-ylidene)cyclopropyl]methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound can be used as a probe to study enzyme-catalyzed reactions involving cyclopropane rings. Its structural features make it a valuable tool for investigating the mechanisms of enzyme action and substrate specificity.
Medicine
In medicine, this compound has potential applications as a precursor for the synthesis of pharmaceutical compounds. Its derivatives may exhibit biological activity and could be explored for therapeutic uses.
Industry
In the industrial sector, this compound can be used as an intermediate in the production of agrochemicals, polymers, and other specialty chemicals. Its reactivity and versatility make it a valuable component in various manufacturing processes.
Wirkmechanismus
The mechanism of action of [2-(2-Methylprop-1-en-1-ylidene)cyclopropyl]methanol involves its interaction with specific molecular targets and pathways. The cyclopropane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with biological macromolecules. The methanol group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding affinity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
[2,2-Dimethyl-3-(2-methylprop-1-en-1-ylidene)cyclopropyl]methanol: This compound has a similar structure but with an additional methyl group on the cyclopropane ring.
Cyclopropanemethanol, 2-(2-methyl-1-propenylidene): Another structurally related compound with slight variations in the substituents.
Uniqueness
[2-(2-Methylprop-1-en-1-ylidene)cyclopropyl]methanol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties
Eigenschaften
CAS-Nummer |
89590-62-5 |
|---|---|
Molekularformel |
C8H12O |
Molekulargewicht |
124.18 g/mol |
InChI |
InChI=1S/C8H12O/c1-6(2)3-7-4-8(7)5-9/h8-9H,4-5H2,1-2H3 |
InChI-Schlüssel |
LQBDTJNMPJUAAJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=C=C1CC1CO)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![O-{2-[1-(Triphenylmethyl)-1H-imidazol-4-yl]ethyl}hydroxylamine](/img/structure/B14389605.png)
![1-[2-(4-Bromobenzene-1-sulfonyl)ethyl]-2-methyl-4-nitro-1H-imidazole](/img/structure/B14389612.png)
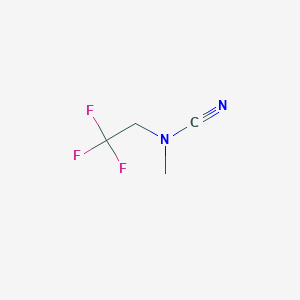

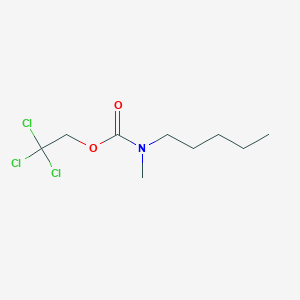
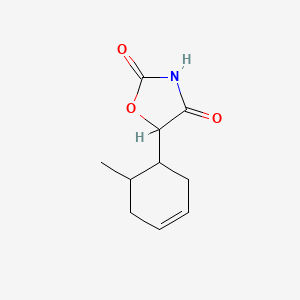

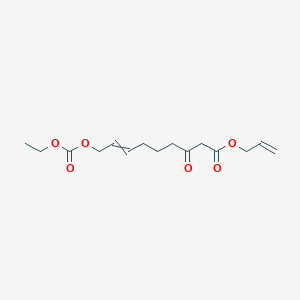
![2-[2-(2,6-Dioxopiperidin-1-yl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14389660.png)
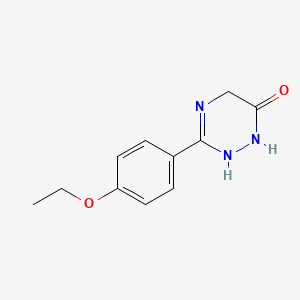

![2-[(Heptadecyloxy)methyl]hexan-1-OL](/img/structure/B14389674.png)
![2,2'-[(2-Hydroxyethyl)azanediyl]di(propane-1,3-diol)](/img/structure/B14389675.png)

